molecular formula C9H7BrCl2O2 B6305954 Ethyl 4-bromo-2,6-dichlorobenzoate CAS No. 1823421-10-8

Ethyl 4-bromo-2,6-dichlorobenzoate

Cat. No.: B6305954
CAS No.: 1823421-10-8
M. Wt: 297.96 g/mol
InChI Key: KRRNAYQKVIXHIR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,6-dichlorobenzoate is a halogenated benzoate ester characterized by a bromine atom at the para position (C4) and chlorine atoms at the ortho positions (C2 and C6) of the benzene ring, with an ethyl ester group at the carboxyl position. This compound is part of a broader class of halogenated aromatic esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The halogen substituents influence its electronic, steric, and reactivity profiles, making it a candidate for cross-coupling reactions and intermediate synthesis. Notably, this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory considerations .

Properties

IUPAC Name

ethyl 4-bromo-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRNAYQKVIXHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,6-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2,6-dichlorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity, influencing its biological and chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on Ethyl 4-bromo-2,6-dichlorobenzoate and its analogs, emphasizing halogen substitution patterns and their implications.

Ethyl 4-Chloro-2,6-Difluorobenzoate

Key Data:

Property This compound Ethyl 4-Chloro-2,6-Difluorobenzoate
Molecular Formula C₉H₇BrCl₂O₂ C₉H₇ClF₂O₂
Molecular Weight (g/mol) ~306.43 220.60
Substituents Br (C4), Cl (C2, C6) Cl (C4), F (C2, C6)
CAS Number Not explicitly provided 773139-38-1
Commercial Availability Discontinued Available (Hairui Chemical)

Structural and Functional Differences:

  • Halogen Effects: Electron-Withdrawing Capacity: Fluorine’s high electronegativity (4.0) enhances the electron-withdrawing effect compared to chlorine (3.0) or bromine (2.8). This alters the reactivity of the aromatic ring, influencing electrophilic substitution or coupling reactions . Steric Bulk: Bromine’s larger atomic radius (1.85 Å vs.
  • Molecular Weight: The bromine/chlorine combination results in a ~38% higher molecular weight than the chloro/difluoro analog, impacting solubility and phase-transfer properties.
  • Synthetic Utility: Ethyl 4-chloro-2,6-difluorobenzoate may offer advantages in fine chemical synthesis due to fluorine’s role in stabilizing intermediates or enhancing bioavailability in drug candidates .

Other Halogenated Benzoate Esters

  • Ethyl 2,4,6-Trichlorobenzoate: Lacks bromine but shares chlorine substituents. Higher chlorine content increases density and melting point but reduces reactivity in nucleophilic aromatic substitution due to deactivation of the ring.

Critical Notes

  • Commercial Viability: The discontinuation of this compound highlights market shifts toward fluorinated or less halogen-dense analogs.
  • Data Limitations: Physical properties (e.g., melting point, solubility) and spectroscopic data for these compounds are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Ethyl 4-bromo-2,6-dichlorobenzoate is an organic compound characterized by a unique combination of halogen substituents that significantly influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

  • Molecular Formula : C10H8BrCl2O2
  • Molecular Weight : Approximately 283.93 g/mol
  • Structure : The compound features a benzene ring with bromine and chlorine atoms at the 4 and 2,6 positions, respectively, along with an ethyl ester functional group.

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties. The halogen substituents enhance its interaction with biological targets, potentially modulating enzyme activity or receptor binding. Below are key findings regarding its biological activities:

Activity Description
Anti-inflammatoryExhibits potential to inhibit inflammatory pathways, possibly through modulation of cytokine production.
AntimicrobialDemonstrates activity against various bacterial strains, suggesting a role in combating infections.
Enzyme InhibitionInteracts with specific enzymes, affecting their activity and potentially leading to therapeutic applications.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : The bromine and chlorine atoms contribute to the compound's reactivity and binding affinity towards enzymes involved in inflammatory responses.
  • Protein-Ligand Interactions : The compound acts as a probe in biochemical assays, aiding in the study of protein-ligand interactions.

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • In a comparative analysis against several bacterial strains, this compound showed effective inhibition of growth at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds targeting inflammatory diseases and infections.
  • Biochemical Research : Used as a tool for studying enzyme inhibition and protein interactions.
  • Agrochemicals : Potential application in developing new agrochemical products due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Halogen Substituents Biological Activity
This compoundBr, ClAnti-inflammatory, Antimicrobial
Ethyl 4-bromo-2,6-difluorobenzoateBr, FModerate antimicrobial activity
Ethyl 4-chloro-2,6-dibromobenzoateCl, BrLimited biological activity

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